2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-fluorobenzoyl)piperazino]methanone is a complex organic compound characterized by its unique structural features that combine a benzodioxin moiety with a piperazine derivative. This compound belongs to a class of molecules often explored for their potential therapeutic applications, particularly in medicinal chemistry and drug development. The presence of the fluorobenzoyl group suggests possible interactions with biological targets, making it a subject of interest for further research.
This compound can be synthesized through various chemical methods, often involving multi-step synthesis that combines different organic reactions to construct the desired molecular architecture. It is typically sourced from specialized chemical suppliers or synthesized in research laboratories focusing on organic chemistry and pharmacology.
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-fluorobenzoyl)piperazino]methanone can be classified as:
The synthesis of 2,3-dihydro-1,4-benzodioxin-2-yl[4-(3-fluorobenzoyl)piperazino]methanone typically involves several key steps:
The synthesis may utilize various techniques such as:
The molecular structure of 2,3-dihydro-1,4-benzodioxin-2-yl[4-(3-fluorobenzoyl)piperazino]methanone features:
Property | Value |
---|---|
Molecular Formula | C17H15FN2O3 |
Molecular Weight | 303.31 g/mol |
IUPAC Name | 2,3-dihydro-1,4-benzodioxin-2-yl(4-(3-fluorobenzoyl)piperazino)methanone |
InChI Key | ZYTKGKWMRASHPE-UHFFFAOYSA-N |
Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CC4=C(C=C3)OCCO4 |
The compound can participate in several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2,3-dihydro-1,4-benzodioxin-2-yl[4-(3-fluorobenzoyl)piperazino]methanone likely involves:
Research into its mechanism is ongoing, with studies focusing on its interaction profiles and biological effects in vitro and in vivo.
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Varies with solvent type |
The potential applications of 2,3-dihydro-1,4-benzodioxin-2-yl[4-(3-fluorobenzoyl)piperazino]methanone include:
This detailed analysis underscores the significance of 2,3-dihydro-1,4-benzodioxin-2-yl[4-(3-fluorobenzoyl)piperazino]methanone in scientific research and its potential contributions to medicinal chemistry and drug discovery.
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5